1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
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Overview
Description
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound featuring a triazole ring, an azetidine ring, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Addition Reactions: Electrophilic addition reactions can be performed using electrophiles like bromine (Br₂) or hydrogen halides (HX).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and azetidine rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an antimicrobial and antioxidant agent. Its ability to inhibit the growth of various microorganisms and scavenge free radicals makes it valuable in the development of new therapeutic agents.
Medicine: The compound's biological activity has led to its exploration as a potential drug candidate. Its antimicrobial properties suggest it could be used in the treatment of infections, while its antioxidant properties may be beneficial in preventing oxidative stress-related diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for applications in polymer chemistry, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenylthio group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(phenylthio)ethanone
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(phenylsulfonyl)ethanone
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylamino)propan-1-one
Uniqueness: Compared to these similar compounds, 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile synthesis methods, diverse chemical reactions, and broad range of applications make it a valuable compound in various fields.
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-20(11-12-26-18-9-5-2-6-10-18)23-13-17(14-23)24-15-19(21-22-24)16-7-3-1-4-8-16/h1-10,15,17H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPYRIUUXYOMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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